
Merisoprol 197Hg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Merisoprol 197Hg is a radiopharmaceutical compound with the molecular formula C₃H₈HgO₂. It is known for its unique properties, including its ability to visualize the spleen with high reliability and speed . This compound is particularly significant in medical imaging and diagnostic procedures.
Méthodes De Préparation
The synthesis of Merisoprol 197Hg involves the reaction of hydroxy (2-hydroxypropyl) mercury with mercury-197. The reaction conditions typically require a controlled environment to ensure the stability of the radioactive isotope. Industrial production methods focus on maintaining the purity and activity of the compound, often involving advanced techniques in radiochemistry .
Analyse Des Réactions Chimiques
Merisoprol 197Hg undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions are typical examples.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Merisoprol 197Hg has a wide range of applications in scientific research:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Helps in understanding biological processes by tracking the movement and interaction of molecules within organisms.
Industry: Employed in the development of new radiopharmaceuticals and diagnostic agents.
Mécanisme D'action
The mechanism of action of Merisoprol 197Hg involves its ability to emit gamma radiation, which can be detected by imaging devices. This allows for the visualization of internal organs and structures. The molecular targets include the spleen, where it accumulates and provides detailed images for diagnostic purposes .
Comparaison Avec Des Composés Similaires
Merisoprol 197Hg is unique due to its specific use in splenic imaging. Similar compounds include:
Technetium-99m: Widely used in various nuclear medicine imaging procedures.
Iodine-123: Used in thyroid imaging and other diagnostic tests.
Gallium-67: Employed in imaging for infection and inflammation.
Compared to these compounds, this compound offers distinct advantages in spleen imaging due to its high specificity and reliability .
Propriétés
Numéro CAS |
5579-94-2 |
|---|---|
Formule moléculaire |
C3H9HgO2 |
Poids moléculaire |
274.07 g/mol |
Nom IUPAC |
2-hydroxypropyl(197Hg)mercury-197;hydrate |
InChI |
InChI=1S/C3H7O.Hg.H2O/c1-3(2)4;;/h3-4H,1H2,2H3;;1H2/i;1-4; |
Clé InChI |
MGDADFAGCGBBGD-MXQXJSJFSA-N |
SMILES isomérique |
CC(C[197Hg])O.O |
SMILES canonique |
CC(C[Hg])O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


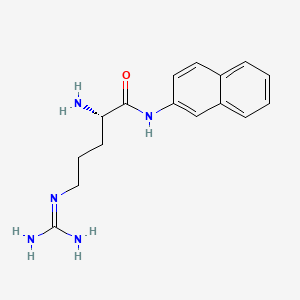
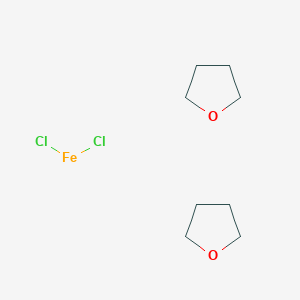
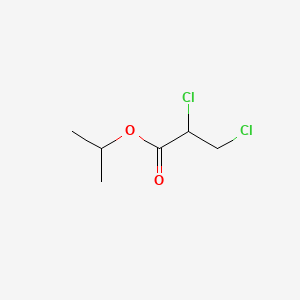
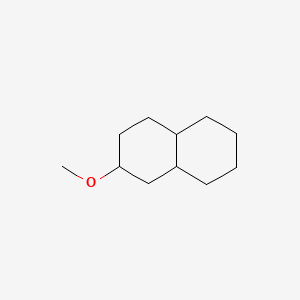
![Isoindolo[2,1-f]phenanthridin-10(14bH)-one](/img/structure/B13808458.png)
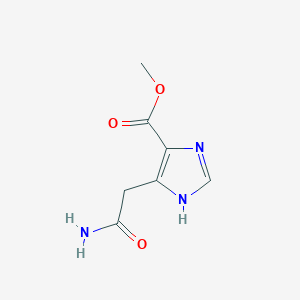
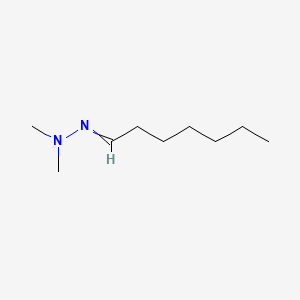
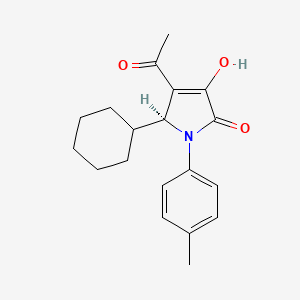
![3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13808492.png)
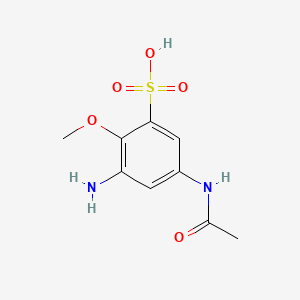
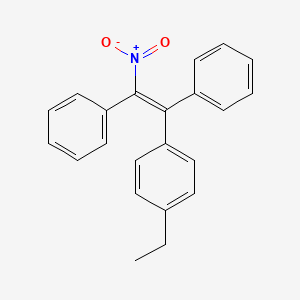

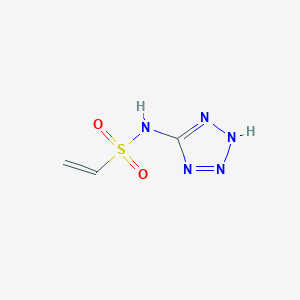
![alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester](/img/structure/B13808529.png)
